molecular formula C21H24N4S B11087040 4-(3-methylphenyl)-5-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-(3-methylphenyl)-5-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11087040
M. Wt: 364.5 g/mol
InChI Key: VEBXCLYHPBLDHY-UHFFFAOYSA-N
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Description

4-(3-METHYLPHENYL)-5-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a piperidine moiety, and phenyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHYLPHENYL)-5-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves multi-step reactionsThe reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(3-METHYLPHENYL)-5-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

4-(3-METHYLPHENYL)-5-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-METHYLPHENYL)-5-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(3-METHYLPHENYL)-5-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: shares similarities with other triazole derivatives such as:

Uniqueness

What sets 4-(3-METHYLPHENYL)-5-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE apart is its unique combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H24N4S

Molecular Weight

364.5 g/mol

IUPAC Name

4-(3-methylphenyl)-5-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C21H24N4S/c1-17-9-8-12-19(15-17)25-20(18-10-4-2-5-11-18)22-24(21(25)26)16-23-13-6-3-7-14-23/h2,4-5,8-12,15H,3,6-7,13-14,16H2,1H3

InChI Key

VEBXCLYHPBLDHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN(C2=S)CN3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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